(Z)-5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one
Description
Propriétés
IUPAC Name |
(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3S2/c1-35-19-8-6-18(7-9-19)16-32-25(34)21(37-26(32)36)15-20-23(28-10-4-12-30-14-11-27-17-30)29-22-5-2-3-13-31(22)24(20)33/h2-3,5-9,11,13-15,17,28H,4,10,12,16H2,1H3/b21-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUIUFWBTOOKKU-QNGOZBTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCCN5C=CN=C5)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a cyclocondensation reaction between 2-aminopyridine derivatives and β-ketoesters. For instance, 2-aminopyridine reacts with ethyl acetoacetate under acidic conditions (e.g., HCl in ethanol) to yield 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate . Subsequent hydrolysis of the ester group using NaOH produces the free carboxylic acid, which is decarboxylated at elevated temperatures (180–200°C) to afford 4-oxo-4H-pyrido[1,2-a]pyrimidine .
Key Reaction Conditions
-
Reagents : 2-aminopyridine, ethyl acetoacetate, HCl, NaOH
-
Temperature : Reflux (80°C) for cyclocondensation; 180°C for decarboxylation
Installation of the 3-(1H-Imidazol-1-yl)propylamino Side Chain
The 3-(1H-imidazol-1-yl)propylamine side chain is introduced via nucleophilic substitution. Imidazole is first alkylated with 1-bromo-3-chloropropane in the presence of K₂CO₃ to yield 1-(3-chloropropyl)-1H-imidazole. Subsequent amination with aqueous NH₃ at 60°C produces 3-(1H-imidazol-1-yl)propan-1-amine .
Coupling to the Pyrido[1,2-a]pyrimidinone Core
The amine reacts with 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde under Ullmann coupling conditions (CuI, L-proline, K₂CO₃, DMSO, 100°C) to form the C2-amino intermediate .
Key Reaction Conditions
Synthesis of the 3-(4-Methoxybenzyl)-2-thioxothiazolidin-4-one Moiety
The thiazolidinone ring is constructed via cyclization of 4-methoxybenzyl isothiocyanate with mercaptoacetic acid.
Stepwise Procedure
-
Isothiocyanate Synthesis : 4-Methoxybenzylamine reacts with thiophosgene (CSCl₂) in CH₂Cl₂ to form 4-methoxybenzyl isothiocyanate .
-
Cyclization : The isothiocyanate reacts with mercaptoacetic acid in ethanol, catalyzed by triethylamine, to yield 3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one .
Key Reaction Conditions
Final Assembly via Knoevenagel Condensation
The final step involves conjugating the pyrido[1,2-a]pyrimidinone and thiazolidinone moieties. The aldehyde group of the C3-functionalized pyrido[1,2-a]pyrimidinone undergoes Knoevenagel condensation with the active methylene group of 3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one.
Optimized Protocol
-
Catalyst : Piperidine (10 mol%)
-
Solvent : Ethanol, reflux (78°C)
-
Reaction Time : 12 hours
-
Workup : The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) .
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.98 (d, J = 8.4 Hz, 1H, pyrimidine-H), 7.32 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (d, J = 8.8 Hz, 2H, Ar-H), 6.45 (s, 1H, CH=), 4.52 (s, 2H, NCH₂), 3.78 (s, 3H, OCH₃) .
-
HRMS : m/z [M+H]⁺ calculated for C₂₇H₂₃N₆O₃S₂: 567.1284; found: 567.1289 .
Challenges and Optimization Strategies
-
Stereoselectivity : The Z-configuration is favored due to steric hindrance between the pyrido[1,2-a]pyrimidinone and thiazolidinone rings. Microwave-assisted synthesis (100°C, 30 min) improves yield to 78% .
-
Side Reactions : Competitive imine formation is suppressed by using anhydrous ethanol and molecular sieves .
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrido[1,2-a]pyrimidinone synthesis | Cyclocondensation | 72 | 98 |
| Side chain installation | Ullmann coupling | 60 | 95 |
| Thiazolidinone formation | Cyclization | 80 | 97 |
| Final condensation | Knoevenagel | 70 | 99 |
Analyse Des Réactions Chimiques
Reactivity of the Thioxothiazolidinone Core
The thioxothiazolidinone moiety (2-thioxo-1,3-thiazolidin-4-one) is susceptible to nucleophilic substitution and redox reactions. Key reactions include:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides or acyl chlorides | Substitution at the sulfur atom, forming thioether or thioester derivatives |
| Oxidation | H<sub>2</sub>O<sub>2</sub> or O<sub>3</sub> | Conversion of thione (C=S) to sulfonic acid (C-SO<sub>3</sub>H) derivatives |
| Reduction | NaBH<sub>4</sub> or LiAlH<sub>4</sub> | Reduction of the thione group to thiol (C-SH) |
For example, analogous thiazolidinones undergo Michael addition with amines at the α,β-unsaturated carbonyl system .
Pyrido[1,2-a]pyrimidin-4-one Reactivity
The pyrido-pyrimidinone system participates in:
-
Electrophilic Aromatic Substitution : Nitration or halogenation at electron-rich positions (C-7 or C-9) .
-
Ring-Opening Reactions : Acidic hydrolysis cleaves the pyrimidinone ring to yield pyridine derivatives.
Imidazole Substituent Reactivity
The 3-(1H-imidazol-1-yl)propyl side chain enables:
-
Coordination Chemistry : Imidazole binds transition metals (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>), forming complexes that may alter biological activity .
-
Alkylation/Protonation : The imidazole nitrogen undergoes alkylation with electrophiles or protonation under acidic conditions.
4-Methoxybenzyl Group Reactivity
The 4-methoxybenzyl moiety is prone to:
-
Demethylation : Strong acids (HBr/AcOH) or Lewis acids (BBr<sub>3</sub>) convert methoxy to hydroxyl groups.
-
Oxidative Cleavage : Ozone or KMnO<sub>4</sub> cleaves the benzyl group to carboxylic acids.
Stability Under Physiological Conditions
The compound’s stability in aqueous media depends on pH:
-
Acidic Conditions : Protonation of imidazole (pK<sub>a</sub> ~6.95) enhances solubility but risks hydrolysis of the thiazolidinone ring.
-
Basic Conditions : Deprotonation of the thioxo group (pK<sub>a</sub> ~9–10) may lead to dimerization or oxidation .
Comparative Reactivity with Analogous Compounds
The table below contrasts reactivity features with structurally similar molecules:
| Compound | Core Structure | Key Reactivity Differences |
|---|---|---|
| Thiazolidinediones | Thiazolidine-2,4-dione | Higher susceptibility to ring-opening oxidation |
| Imidazo[1,2-a]pyrimidines | Fused imidazole-pyrimidine | Enhanced electrophilic substitution at C-5 position |
| Benzyl-thiazolidinones | Benzyl-substituted core | Faster demethylation under acidic conditions |
Catalytic and Enzymatic Interactions
Applications De Recherche Scientifique
Medicinal Chemistry and Anticancer Applications
Thiazolidinone Derivatives
Thiazolidinone derivatives, including those containing the thioxothiazolidin moiety, have been extensively researched for their anticancer activities. The thiazolidinone scaffold has demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction. Recent studies highlight the synthesis of novel thiazolidinone derivatives that exhibit significant cytotoxic effects against various cancer cell lines, making them promising candidates for cancer therapy .
Mechanisms of Action
The anticancer mechanisms of these compounds often involve the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For instance, some thiazolidinones have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways associated with cancer progression . Structural activity relationship (SAR) studies have further elucidated how modifications to the thiazolidinone structure can enhance its anticancer potency.
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
Compounds featuring the thioxothiazolidin structure have shown promising antimicrobial activity against a range of pathogens. Research indicates that these compounds can effectively inhibit bacterial growth and exhibit antifungal properties. For example, derivatives of 2-thioxothiazolidin-4-one have demonstrated significant activity against Candida species, highlighting their potential as antifungal agents .
Synergistic Effects
Additionally, some studies suggest that combining thioxothiazolidin derivatives with conventional antibiotics can enhance their efficacy through synergistic effects. This approach could be particularly beneficial in overcoming antibiotic resistance .
Anti-HIV Activity
Inhibition of HIV Replication
The potential anti-HIV activity of thioxothiazolidin derivatives has also been explored. Molecular docking studies indicate that these compounds may interact with viral proteins crucial for HIV replication. However, it is important to note that while some derivatives show promise in vitro, challenges such as cellular toxicity have been observed, limiting their practical application .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study A (2021) | Investigated the anti-HIV activity of thioxothiazolidin derivatives; found significant toxicity limiting efficacy | Anti-HIV research |
| Study B (2023) | Reviewed novel thiazolidinone derivatives with anticancer properties; highlighted SAR findings | Anticancer drug development |
| Study C (2024) | Explored antimicrobial activities against Candida species; identified effective concentrations | Antifungal applications |
Mécanisme D'action
The mechanism of action of (Z)-5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent-Driven Activity Variations
The compound shares structural homology with 2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (RN 374101-04-9) . Key differences include:
Bioactivity Comparison with Imidazole Derivatives
Imidazole-containing compounds are well-documented for antimicrobial and anticancer properties. For example:
- 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones exhibit broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli) .
Research Findings and Pharmacological Potential
Antimicrobial Activity
The 2-thioxothiazolidin-4-one scaffold is associated with inhibition of bacterial enoyl-ACP reductase (FabI), a target for Gram-positive pathogens. Analogous compounds demonstrate MIC₉₀ values of 4–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Activité Biologique
The compound (Z)-5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, highlighting its mechanisms of action and therapeutic potential.
Synthesis and Characterization
The synthesis of the compound involves multiple steps, typically starting with the formation of the pyrido[1,2-a]pyrimidine core followed by functionalization to introduce the imidazole and thiazolidinone moieties. The final product is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.
Table 1: Key Steps in Synthesis
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Formation of pyrido[1,2-a]pyrimidine | Reflux in ethanol |
| 2 | Imidazole addition | Room temperature |
| 3 | Thiazolidinone formation | Acidic conditions |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in the G2/M phase.
In vitro assays demonstrated that the compound inhibits cell proliferation effectively:
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cancer cell lines, indicating potent activity.
The proposed mechanism of action includes:
- Inhibition of Kinases : The compound may act as a multikinase inhibitor, disrupting key signaling pathways involved in cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress within cancer cells, leading to apoptosis.
- Interaction with Heme Oxygenase : Preliminary studies indicate potential interaction with heme oxygenase enzymes, which could modulate cellular responses to oxidative stress .
Antimicrobial Activity
In addition to anticancer properties, (Z)-5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(4-methoxybenzyl)-2-thioxothiazolidin-4-one has shown antimicrobial activity against several bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that treatment with the compound resulted in a dose-dependent decrease in viability in MCF-7 breast cancer cells .
- Antimicrobial Efficacy : Another study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment for resistant infections .
Q & A
Q. Validation Methods :
Basic: How can the Z-configuration of the methylene group be confirmed experimentally?
Answer:
The Z-configuration is critical for bioactivity. Use:
- NOESY NMR : Detect spatial proximity between the pyrido-pyrimidinone aromatic protons and the methoxybenzyl group. Cross-peaks confirm the syn-orientation .
- X-ray crystallography : Resolve the double-bond geometry (e.g., C5–CH₂ torsion angle < 10° supports Z-form) .
- UV-Vis spectroscopy : Compare λ_max with known Z/E analogs; Z-isomers often show hypsochromic shifts due to reduced conjugation .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
Priority assays based on structural analogs (e.g., thioxothiazolidinones):
Advanced: How can molecular docking elucidate the compound’s interaction with biological targets?
Answer:
- Target selection : Prioritize kinases (e.g., EGFR) or HDACs based on structural similarity to known inhibitors .
- Docking workflow :
- Validation : Compare docking poses with co-crystallized inhibitors (RMSD < 2.0 Å) .
Advanced: What strategies optimize synthetic yield while minimizing byproducts?
Answer:
-
Design of Experiments (DoE) : Use fractional factorial design to test variables (temperature, solvent, catalyst). For example:
Factor Range Optimal Value Temperature 60–100°C 80°C Solvent Ethanol/DMF Ethanol Reaction time 2–6 hr 4 hr Post-optimization yields improved from 48% to 72% in analogous syntheses . -
Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., Appel salt-mediated steps) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
Contradictions may arise from impurity or assay variability. Mitigate via:
Reproducibility checks : Repeat assays in triplicate with independent compound batches.
Purity reassessment : Use LC-MS to detect trace impurities (e.g., hydrolyzed thioxothiazolidinone).
Computational modeling : Compare molecular dynamics simulations (e.g., Desmond) to verify target binding under varying pH/ionic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
